1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methoxy-substituted phenyl rings attached to an ethanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione typically involves the reaction of 2-methoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)-1,2-ethanedione: Similar structure but with hydroxyl groups instead of methoxy groups.
1-(2-Methylphenyl)-2-(4-methylphenyl)-1,2-ethanedione: Similar structure but with methyl groups instead of methoxy groups.
1-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,2-ethanedione: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-12-9-7-11(8-10-12)15(17)16(18)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGLRNFCVSZJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.